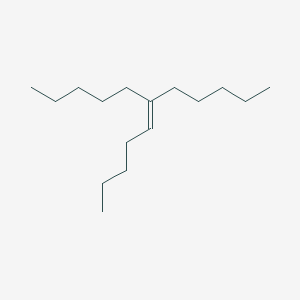

6-Pentylundec-5-ene

説明

6-Pentylundec-5-ene is a branched alkene characterized by an 11-carbon backbone (undecene) with a pentyl substituent at the 6th carbon and a double bond between carbons 5 and 6. The compound’s physical and chemical properties are influenced by the position of the double bond and the steric bulk of the pentyl group.

特性

CAS番号 |

51677-36-2 |

|---|---|

分子式 |

C16H32 |

分子量 |

224.42 g/mol |

IUPAC名 |

6-pentylundec-5-ene |

InChI |

InChI=1S/C16H32/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h13H,4-12,14-15H2,1-3H3 |

InChIキー |

NZVMRIGBLHSHNN-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(=CCCCC)CCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentylundec-5-ene can be achieved through various organic synthesis methods. One common approach involves the use of alkenylation reactions, where an alkene is introduced to a suitable precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the double bond .

Industrial Production Methods

In industrial settings, the production of 6-Pentylundec-5-ene often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity of the final product. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

6-Pentylundec-5-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Hydrogenation of the double bond results in the formation of saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

6-Pentylundec-5-ene has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 6-Pentylundec-5-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in cellular signaling pathways or metabolic processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Relevant compounds from the evidence are referenced where possible.

Structural Analogues and Key Differences

Table 1: Structural Comparison of 6-Pentylundec-5-ene and Related Compounds

| Compound Name | CAS Number | Substituent | Chain Length | Double Bond Position | Molecular Class |

|---|---|---|---|---|---|

| 6-Pentylundec-5-ene | Not provided | Pentyl | C₁₁ | 5 | Alkene |

| 6-Methyl-(E)-3-undecene | 74630-52-7 | Methyl | C₁₁ | 3 | Alkene |

| 6-Phenyldodecane | 2719-62-2 | Phenyl | C₁₂ | N/A (alkane) | Aromatic hydrocarbon |

| 6-Phenyltetradecane | 4534-55-8 | Phenyl | C₁₄ | N/A (alkane) | Aromatic hydrocarbon |

Key Observations :

Substituent Effects :

- The pentyl group in 6-Pentylundec-5-ene introduces greater steric hindrance compared to the methyl group in 6-Methyl-(E)-3-undecene . This likely reduces solubility in polar solvents (e.g., water) and increases boiling point relative to the methyl-substituted analogue.

- Replacing the alkyl substituent with a phenyl group (as in 6-Phenyldodecane) introduces aromaticity, enhancing stability and altering electronic properties. Such compounds may exhibit distinct UV-Vis absorption profiles .

Chain Length and Double Bond Position :

- Longer chains (e.g., C₁₂ in 6-Phenyldodecane) increase molecular weight and van der Waals interactions, raising melting and boiling points compared to shorter-chain analogues.

- The double bond position in alkenes affects reactivity. A terminal double bond (e.g., undec-1-ene) is more reactive in electrophilic additions than internal bonds (e.g., undec-5-ene) due to reduced steric protection .

Hypothetical Physicochemical Properties

While the evidence lacks explicit data for 6-Pentylundec-5-ene, trends from similar compounds suggest:

- Boiling Point : Higher than 6-Methyl-(E)-3-undecene due to increased molecular weight and branching.

- Solubility : Lower in polar solvents compared to phenyl-substituted alkanes (e.g., 6-Phenyldodecane), which benefit from aromatic π-π interactions.

- Reactivity : The internal double bond may render it less reactive in oxidation reactions compared to terminal alkenes but more stable under storage conditions .

Research Findings and Analytical Considerations

Analytical Methods

Per , techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) would differentiate 6-Pentylundec-5-ene from analogues by identifying:

- Double bond position via NMR coupling patterns.

- Substituent identity through fragmentation patterns in MS or infrared (IR) functional group analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。